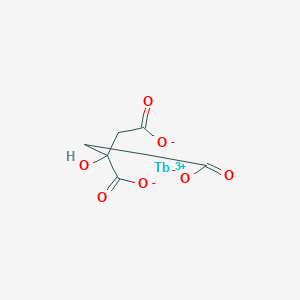
Terbium citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Terbium citrate is a useful research compound. Its molecular formula is C6H5O7Tb and its molecular weight is 348.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Bioimaging Applications
Luminescent Nanoparticles
Terbium citrate has been utilized in the development of luminescent nanoparticles, specifically citrate-functionalized terbium-substituted carbonated apatite nanoparticles. These nanoparticles exhibit excellent luminescence properties, making them suitable for bioimaging applications. Research has demonstrated their cytocompatibility with various cancer cell lines (A375, MCF7, HeLa) and healthy fibroblast cells. The nanoparticles allow for intracellular visualization through flow cytometry and fluorescence confocal microscopy without the need for additional fluorescent dyes .
RNA Visualization
In electron microscopy, this compound has been employed to visualize RNA at an ultrastructural level. This method provides fine contrast for RNA structures on ultrathin sections, enhancing the ability to study nucleic acids within cellular contexts . The enhancement of terbium emission intensity upon binding to single-stranded nucleic acids further supports its utility in RNA studies .
Molecular Sensing
Chemosensors
this compound is also explored as a component in chemosensing applications. It has been integrated into Förster Resonance Energy Transfer (FRET) systems to analyze membrane protein interactions on living cell surfaces. The unique luminescence properties of terbium complexes facilitate the monitoring of biological processes at a molecular level .
Nuclear Medicine
Radionuclide Applications
Recent advancements have highlighted the potential of terbium radionuclides (e.g., 161Tb) in cancer diagnosis and therapy. These isotopes can be used in single photon emission computed tomography (SPECT) imaging and targeted radiotherapy, showing promise for treating minimal residual disease . The production of these radionuclides is currently being optimized to meet clinical needs, with ongoing research focusing on enhancing production yields and protocols.
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Case Studies
- Citrate-Functionalized Nanoparticles : A study conducted on Tb³⁺-doped citrate-functionalized carbonated apatite nanoparticles revealed their biocompatibility and luminescent properties suitable for living cell imaging. The research demonstrated effective cellular uptake and visualization capabilities using advanced imaging techniques .
- RNA Visualization Techniques : Research utilizing this compound for visualizing RNA structures via electron microscopy showcased its ability to provide fine ultrastructural details, contributing to a deeper understanding of RNA dynamics within cells .
- Radionuclide Development : Investigations into the production and application of terbium radionuclides have indicated their viability for clinical use in cancer treatment, with specific focus on improving production protocols to enhance therapeutic efficacy .
属性
CAS 编号 |
13482-49-0 |
|---|---|
分子式 |
C6H5O7Tb |
分子量 |
348.02 g/mol |
IUPAC 名称 |
2-hydroxypropane-1,2,3-tricarboxylate;terbium(3+) |
InChI |
InChI=1S/C6H8O7.Tb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
InChI 键 |
AEAUQHHTSFLVAV-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Tb+3] |
规范 SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Tb+3] |
Key on ui other cas no. |
13482-49-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















